molecular formula C19H31N3O3S B4486131 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE

Cat. No.: B4486131
M. Wt: 381.5 g/mol
InChI Key: FAIUQPDPMUFGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a methanesulfonamido group and a piperidine moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Methanesulfonamido Group: This step involves the reaction of the benzamide intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperidine Moiety: The final step involves the alkylation of the benzamide intermediate with a piperidine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-methyl-4-[methyl(methylsulfonyl)amino]-N-[3-(3-methylpiperidin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3S/c1-15-7-5-11-22(14-15)12-6-10-20-19(23)17-8-9-18(16(2)13-17)21(3)26(4,24)25/h8-9,13,15H,5-7,10-12,14H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIUQPDPMUFGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCNC(=O)C2=CC(=C(C=C2)N(C)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE

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